molecular formula C4H6ClNO2 B084256 4-Chloro-3-(hydroxyimino)butan-2-one CAS No. 14366-10-0

4-Chloro-3-(hydroxyimino)butan-2-one

Cat. No.: B084256
CAS No.: 14366-10-0
M. Wt: 135.55 g/mol
InChI Key: YOZWFAYEDBGMDN-GQCTYLIASA-N
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Preparation Methods

The synthesis of 4-Chloro-3-(hydroxyimino)butan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-2,3-butanedione with hydroxylamine hydrochloride under controlled conditions . The reaction typically takes place in an aqueous medium, and the product is isolated through crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-Chloro-3-(hydroxyimino)butan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-3-(hydroxyimino)butan-2-one has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(hydroxyimino)butan-2-one involves its interaction with molecular targets such as enzymes and proteins. The hydroxyimino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The chloro group can participate in nucleophilic substitution reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

4-Chloro-3-(hydroxyimino)butan-2-one can be compared with similar compounds such as:

    4-Chloro-2,3-butanedione: Lacks the hydroxyimino group, making it less reactive in certain biological contexts.

    3-Hydroxyimino-2-butanone:

    4-Chloro-3-oxobutan-2-one: Lacks the hydroxyimino group, altering its chemical properties and reactivity.

Properties

IUPAC Name

(3Z)-4-chloro-3-hydroxyiminobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO2/c1-3(7)4(2-5)6-8/h8H,2H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZWFAYEDBGMDN-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=N/O)/CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14366-10-0
Record name 1-chlorobutane-2,3-dione 2-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.837
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